2-(4-Chlorophenoxy)-2-methyl-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a methyl group, a piperidinyl group, and a propanone group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy and piperidinyl groups suggests that the compound could have interesting structural features .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the carbonyl group in the propanone part could be involved in addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carbonyl group and the chlorophenoxy group could affect its solubility, while the piperidine ring could influence its stability .
Scientific Research Applications
Pharmacological Characterization and Potential Therapeutic Uses
A compound structurally related to the one , 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been identified as a potent κ-opioid receptor (KOR) antagonist. This compound exhibits high affinity for human, rat, and mouse KORs, with reduced affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. Its pharmacological characterization suggests potential therapeutic uses in treating depression and addiction disorders. PF-04455242 demonstrated antidepressant-like efficacy in mouse models, attenuated the behavioral effects of stress, and showed potential in treating reinstatement of extinguished cocaine-seeking behavior. The study also explored KOR agonist-induced plasma prolactin as a mechanism biomarker, with PF-04455242 effectively reducing the elevation of spiradoline-induced plasma prolactin levels in rats (Grimwood et al., 2011).
Structural and Theoretical Studies
Another study focused on the synthesis and characterization of a compound with a similar structure, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime. This research provided insights into the molecular structure through single-crystal X-ray diffraction studies, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. The study employed density functional theory calculations to optimize structural coordinates, evaluate the HOMO-LUMO energy gap, and identify reactive sites on the molecular surface using molecular electrostatic potential maps. The thermal properties of the compound were also investigated, demonstrating stability in the temperature range of 20-170°C (Karthik et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO4S/c1-14(2)13-26(23,24)17-6-5-11-21(12-17)18(22)19(3,4)25-16-9-7-15(20)8-10-16/h7-10,14,17H,5-6,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOPVXFCUVJVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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